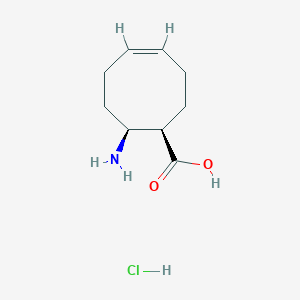

Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride

Description

Cis-(Z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride (CAS: 350015-75-7) is a cyclic amino acid derivative characterized by an 8-membered cyclooctene ring with amino (-NH₂) and carboxylic acid (-COOH) groups in a cis configuration. Its molecular formula is C₉H₁₆ClNO₂, and it has a molecular weight of 205.68 g/mol . The compound is commercially available in high purity (≥98%) and is used in research settings, particularly in studies involving conformational analysis and bioactive molecule design. Key physical properties include a boiling point of 344.7°C and a flash point of 162.3°C .

The cyclooctene ring introduces unique steric and electronic effects due to its medium-sized ring structure, which balances flexibility and rigidity. The hydrochloride salt form enhances solubility in polar solvents, making it advantageous for synthetic and pharmacological applications.

Properties

IUPAC Name |

(1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h1-2,7-8H,3-6,10H2,(H,11,12);1H/b2-1-;/t7-,8+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWWZTQTDPQDDI-IWDMMDDHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC=C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@H]([C@H](CC/C=C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene precursor followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Cis-(Z)-8-amino-cyclooct-4-enecarboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique structural properties make it particularly valuable in developing drugs targeting neurological disorders. The compound's ability to interact with biological systems enhances its potential for creating novel therapeutic agents.

Key Features:

- Structural Properties : The cyclic structure allows for specific interactions with biological targets, facilitating drug design.

- Targeted Applications : Primarily used in treatments for neurological conditions, potentially offering new avenues for therapy.

Biochemical Research

In biochemical studies, this compound plays a role in understanding amino acid metabolism and related metabolic pathways. Researchers utilize it to investigate the implications of amino acids in health and disease.

Research Insights:

- Metabolic Pathways : Helps elucidate the roles of amino acids in various physiological processes.

- Disease Implications : Contributes to understanding metabolic disorders and their treatment strategies.

Organic Synthesis

The compound is a versatile building block in organic chemistry, aiding in the synthesis of complex molecules. Its reactivity and structural features allow chemists to develop new compounds efficiently.

Applications:

- Complex Molecule Formation : Utilized in synthesizing diverse organic compounds, enhancing the toolkit available to chemists.

- Research and Industry : Valuable in both academic research and industrial applications, promoting innovation in chemical synthesis.

Material Science

This compound is explored for its potential in developing new materials. Its chemical properties can be harnessed to create polymers with specific characteristics, improving performance across various applications.

Material Development:

- Polymer Synthesis : Incorporation into polymer matrices can enhance material properties such as strength and flexibility.

- Innovative Applications : Potential use in advanced materials for electronics, coatings, and other high-performance applications.

Agricultural Chemistry

The compound is being investigated for its potential use in agrochemicals. Its unique properties may contribute to developing more effective and environmentally friendly pesticides or herbicides.

Agricultural Benefits:

- Eco-Friendly Solutions : Research aims at creating sustainable agricultural practices through innovative chemical solutions.

- Enhanced Efficacy : Potentially improves the effectiveness of existing agricultural chemicals, leading to better crop yields and reduced environmental impact.

Mechanism of Action

The mechanism by which Cis-(z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

To contextualize the properties and applications of Cis-(Z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Comparison

Table 1: Key Structural and Physical Properties

Key Observations :

Ring Size and Flexibility :

- The 8-membered cyclooctene ring in the target compound allows for moderate conformational flexibility compared to smaller rings (e.g., cyclohexene derivatives). This flexibility may influence binding interactions in biological systems or catalytic processes .

- In contrast, α-phenylcinnamic acid betaine lacks a cyclic structure but features a rigid aromatic system, which restricts conformational dynamics .

Functional Groups and Solubility :

- The hydrochloride salt in the target compound improves aqueous solubility, a critical factor for pharmacokinetic applications.

- The betaine derivative’s zwitterionic nature (dipolar structure with quaternary ammonium and carboxylate groups) enhances solubility in polar solvents and stability under physiological conditions .

Isomerism and Stability

- This contrasts with trans isomers, which may exhibit altered solubility or reactivity .

- Betaine Isomerism : The isolation of cis and trans betaines in the α-phenylcinnamic acid series underscores the importance of stereochemistry in determining dipolar vs. internal ring structures. Cis betaines exhibit distinct dipole moments, influencing their intermolecular interactions .

Biological Activity

Cis-(Z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride, also known as CAS 736127-53-0, is a cyclic amino acid derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclooctene framework and an amino group, making it a subject of investigation in various biological contexts, particularly in proteomics and medicinal chemistry.

- Molecular Formula : C9H15NO2·HCl

- Molecular Weight : 205.68 g/mol

- SMILES Notation : O=C(O)C@H[C@H]1N.Cl

- InChI Key : HNWWZTQTDPQDDI-IWDMMDDHSA-N

The compound is typically available in solid form and is used primarily in research settings focused on biochemical applications.

Research indicates that this compound may exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have not been conclusively identified.

- Cell Cycle Modulation : There is evidence that this compound can influence cell cycle progression, potentially affecting cancer cell proliferation.

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of this compound reveal promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 25 | Induces apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest in S phase |

| A549 (Lung Cancer) | 35 | Disruption of mitochondrial function |

These findings indicate that the compound may serve as a potential lead for developing new anticancer agents.

Case Studies

- Liver Cancer Research : In a study involving HepG2 cells, treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase 3 activity. The compound was noted to induce cell cycle arrest specifically at the S phase, suggesting a targeted mechanism for inhibiting cancer cell growth .

- Breast Cancer Models : Another study demonstrated that the compound effectively reduced viability in MCF-7 cells, with an observed IC50 value indicating moderate potency. The mechanism was linked to alterations in cell cycle dynamics, leading to increased apoptosis rates .

- Potential for Combination Therapy : Preliminary data suggest that combining this compound with established chemotherapeutic agents may enhance therapeutic efficacy against resistant cancer cell lines .

Q & A

Q. What experimental methodologies are recommended for determining the crystal structure of cis-(z)-8-amino-cyclooct-4-enecarboxylic acid hydrochloride?

The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) followed by refinement with the SHELX software suite. SHELXL is particularly effective for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. For structure solution, SHELXS or SHELXD can generate initial phase models, though alternative software may offer improved algorithms for complex cases. Validation of hydrogen atom positions and thermal parameters should follow IUCr guidelines .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the stereochemistry and functional groups of this compound?

- NMR : Use - and -NMR with deuterated solvents (e.g., DO) to resolve amine and carboxylic acid proton environments. 2D experiments (COSY, NOESY) can confirm the cis-configuration and cyclooctene ring conformation.

- IR : Focus on the carboxylate (C=O stretch ~1700 cm) and ammonium (N–H bend ~1600 cm) regions. Compare with computational vibrational spectra (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystalline form of this compound inform its stability and reactivity?

Apply graph set analysis (GSA) to categorize hydrogen-bonding motifs (e.g., R(8) rings or C(12) chains). This method, derived from Etter’s formalism, maps donor/acceptor interactions to predict packing efficiency and hygroscopicity. For example, strong N–H···Cl interactions in the hydrochloride salt may dominate the lattice, reducing solubility in nonpolar solvents .

Q. What computational strategies are suitable for predicting the physicochemical properties (e.g., pKa, logP) of this compound?

Use the ACD/Labs Percepta Platform to calculate partition coefficients (logP) and acid dissociation constants (pKa). Molecular dynamics (MD) simulations can model solvation effects, while density functional theory (DFT) optimizes geometries for energy-minimized conformers. Cross-validate predictions with experimental HPLC (for logP) and potentiometric titration (for pKa) data .

Q. How can biochemical interaction studies (e.g., protein binding) be designed to evaluate its pharmacological potential?

Employ radioligand displacement assays (e.g., -IAAP binding) to assess affinity for targets like P-glycoprotein. Pre-incubate with modulators (e.g., cis-(Z)-flupentixol analogs) to probe allosteric effects. For mechanistic insights, combine cryo-EM or X-ray crystallography with mutagenesis to identify binding pockets .

Q. How should contradictory data in crystallographic vs. solution-phase conformational analyses be reconciled?

Perform variable-temperature NMR to assess dynamic ring puckering in solution. Compare with SCXRD-derived torsion angles. If discrepancies persist (e.g., chair vs. boat conformations), use ab initio molecular orbital calculations (e.g., MP2) to evaluate energy barriers between conformers. Statistical validation (e.g., R-factors in crystallography) ensures reproducibility .

Methodological Best Practices

Q. What statistical frameworks are critical for validating synthetic yield optimization?

Apply response surface methodology (RSM) with central composite design (CCD) to model reaction parameters (e.g., temperature, pH). Use ANOVA to identify significant factors (p < 0.05) and desirability functions to maximize yield. Report confidence intervals and residual plots to address heteroscedasticity .

Q. How to address batch-to-batch variability in purity assessments?

Implement orthogonal analytical techniques:

- HPLC-MS for quantification of the main compound.

- Karl Fischer titration for water content.

- ICP-OES to trace metal impurities. Statistical process control (SPC) charts (e.g., X-bar/R) can monitor variability over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.